2-Methyl-3-(methylamino)naphthalene-1,4-diol
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Overview
Description
2-Methyl-3-(methylamino)naphthalene-1,4-diol is an organic compound with the molecular formula C12H13NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both methyl and methylamino substituents on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(methylamino)naphthalene-1,4-diol typically involves multi-step organic reactions. One common method includes the nitration of 2-methyl-1,4-naphthoquinone followed by reduction and methylation steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents and conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(methylamino)naphthalene-1,4-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinone derivative.
Reduction: Reduction reactions can further modify the amino group or the naphthalene ring.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or sulfonic acids can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can produce various halogenated or sulfonated compounds.
Scientific Research Applications
2-Methyl-3-(methylamino)naphthalene-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methyl-3-(methylamino)naphthalene-1,4-diol exerts its effects involves interactions with various molecular targets. The compound can participate in redox reactions, affecting cellular processes. Its methylamino group may interact with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,4-naphthoquinone: A closely related compound with similar redox properties.
3-Methylamino-1,2-propanediol: Shares the methylamino functional group but differs in its overall structure and reactivity.
Uniqueness
2-Methyl-3-(methylamino)naphthalene-1,4-diol is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
919508-01-3 |
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Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-methyl-3-(methylamino)naphthalene-1,4-diol |
InChI |
InChI=1S/C12H13NO2/c1-7-10(13-2)12(15)9-6-4-3-5-8(9)11(7)14/h3-6,13-15H,1-2H3 |
InChI Key |
WOSBFWBLRQKWIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1NC)O)O |
Origin of Product |
United States |
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